1H-benzimidazol-1-amine - 6299-92-9

1H-benzimidazol-1-amine

Catalog Number: EVT-403403
CAS Number: 6299-92-9
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1H-benzimidazol-1-amine, also known as benzimidazol-1-amine, is a compound with the molecular formula C7H7N3 . It is a compound that has been studied for its various pharmacological properties .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular weight of 1H-benzimidazol-1-amine is 133.15 g/mol . The IUPAC name is benzimidazol-1-amine . The InChI is InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7 (6)10/h1-5H,8H2 . The Canonical SMILES is C1=CC=C2C (=C1)N=CN2N .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can undergo oxidative cross-coupling with anilines, primary alkyl amines, and sodium azide to produce 2-unsubstituted benzothiazoles . They can also undergo a copper (II)-catalyzed oxidative cross-coupling with o-iodoanilines or electron-rich aromatic amines .

Physical And Chemical Properties Analysis

1H-benzimidazol-1-amine has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 43.8 Ų . The Heavy Atom Count is 10 .

6-Methoxy-N4-{2-[(4-methylbenzylidene)amino]phenyl}-5-nitrosopyrimidine-2,4-diamine

  • Compound Description: This compound (I) is a Schiff base-type intermediate used in the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines. [] It crystallizes from dimethyl sulfoxide as a solvate, (Ia). [] The interatomic distances in (I) indicate significant electronic polarization within the substituted pyrimidine system. []
  • Relevance: While not containing the 1H-benzimidazol-1-amine core directly, this compound acts as a precursor in a synthetic sequence leading to benzimidazole-substituted pyrimidines. The reaction involves oxidative ring closure, ultimately forming the benzimidazole moiety from the precursor structure. []

N4-{2-[(Ethoxymethylidene)amino]phenyl}-6-methoxy-5-nitrosopyrimidine-2,4-diamine

  • Compound Description: Similar to the previous compound, this structure (III) represents another Schiff base intermediate employed in synthesizing 6-benzimidazolyl-5-nitrosopyrimidines. [] It also crystallizes from dimethyl sulfoxide as a solvate, (IIIa). [] Like compound (I), this intermediate exhibits significant electronic polarization within its substituted pyrimidine system. []
  • Relevance: This compound shares a similar synthetic pathway with the previous example, leading to the formation of benzimidazole-substituted pyrimidines. Although lacking the 1H-benzimidazol-1-amine structure itself, it undergoes oxidative ring closure, yielding the final benzimidazole-containing product. []

4-Methoxy-6-[2-(4-methylphenyl-1H-benzimidazol-1-yl]-5-nitrosopyrimidin-2-amine

  • Compound Description: This compound (II) is the product of the oxidative ring closure of intermediate (I) mentioned previously. [] Unlike its precursors, it exhibits less electronic polarization within the molecule. []
  • Relevance: This compound exemplifies the outcome of the synthetic pathway starting from the Schiff base intermediates. Although it does not directly contain 1H-benzimidazol-1-amine, it showcases a substituted benzimidazole directly linked to a pyrimidine ring, highlighting the research's focus on benzimidazole-containing structures. []

2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

  • Compound Description: This series of compounds (1-8) are benzimidazole analogues designed and synthesized as potential antiprotozoal agents. [] They are synthesized using the benzimidazole core as a model and exhibit in silico pharmacological similarities to known antiprotozoal drugs. [] They are also predicted to be less toxic than the reference drug benznidazole. []
  • Relevance: This group of compounds directly demonstrates the research's focus on benzimidazole derivatives. While not identical to 1H-benzimidazol-1-amine, they share the core benzimidazole structure and explore modifications around it for potential therapeutic applications. []

5(6)-Nitro-1H-benzimidazol-2-amine

  • Compound Description: This compound (12) serves as a crucial starting material for synthesizing the aforementioned 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. [] Reacting it with 2-chloroacetamides yields a mixture of regioisomers with the nitro group (-NO2) at position 5 or 6 of the benzimidazole core. []
  • Relevance: This compound represents a key building block in synthesizing the target structures. Though not 1H-benzimidazol-1-amine itself, it highlights the structural exploration around the benzimidazole motif, with specific substitutions significantly impacting the final compounds' properties and potential applications. []

N-[1-(1H-Benzimidazol-2-yl)ethylidene-κN]-3-(1H-imidazol-1-yl)propan-1-amine

  • Compound Description: This compound acts as a ligand in a mercury(II) complex. [] The ligand coordinates to the Hg(II) ion through two nitrogen atoms, one from the benzimidazole ring and the other from the propylamine chain. []
  • Relevance: This compound, while not containing the 1H-benzimidazol-1-amine structure, features a 1H-benzimidazol-2-yl group. This substitution pattern, different from the 1-position substitution in the target compound, highlights how variations in the attachment point can lead to distinct coordination behaviors and potentially different biological activities. []

Isotonitazene

  • Compound Description: Isotonitazene is a potent NPS opioid belonging to the benzimidazole class of compounds. [] It exhibits high potency (EC50 of 11.1 nM) and efficacy (Emax 180% of that of hydromorphone) at the μ-opioid receptor (MOR). []
  • Relevance: Although not directly containing 1H-benzimidazol-1-amine, isotonitazene exemplifies a complex molecule built upon the benzimidazole core. Its potent opioid activity highlights the diverse pharmacological activities possible within the benzimidazole family, emphasizing the potential of 1H-benzimidazol-1-amine and its derivatives. []

3β-(1H-imidazole-1-yl)-17-(1H-benzimidazole-1-yl)-androsta-5,16-diene (Galeterone 3β-imidazole)

  • Compound Description: This compound (2) is a potent androgen receptor (AR) and Mnk degrading agent. [] It demonstrates substantial interest due to its multitarget anticancer activities. []
  • Relevance: This compound illustrates another complex molecule featuring a 1H-benzimidazole substituent. While not directly sharing the structure of 1H-benzimidazol-1-amine, its presence within a molecule with anticancer properties emphasizes the potential of benzimidazole derivatives in medicinal chemistry. []

3β-(pyridine-4-ylmethoxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene (Galeterone 3β-pyridine methoxylate)

  • Compound Description: Similar to the previous compound, this molecule (3) is also a potent AR and Mnk degrading agent, displaying significant anticancer potential. []
  • Relevance: This compound, like the previous example, further strengthens the notion of benzimidazole derivatives playing vital roles in medicinal chemistry, particularly in developing anticancer agents. Despite not being 1H-benzimidazol-1-amine itself, its presence within a potent AR/Mnk degrading agent underscores the structural diversity and potential applications of compounds containing the benzimidazole core. []

2-[4-(1H-benzimidazol-1-yl) phenyl]‐1H-benzimidazole derivatives

  • Compound Description: This class of compounds exhibit anticancer effects and were explored for their ability to overcome imatinib resistance in chronic myeloid leukemia. [] They induce apoptosis and reduce P-glycoprotein activity, suggesting potential as anticancer agents. []
  • Relevance: This series exemplifies the exploration of linking two benzimidazole moieties. Although not identical to 1H-benzimidazol-1-amine, these molecules highlight the potential of incorporating the benzimidazole core multiple times within a single structure to enhance or modify biological activity. []

2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA)

  • Compound Description: This compound (21HBMBA) has been investigated for its geometrical structure, electronic and vibrational features using computational methods. [] Studies suggest potential for drug action based on HOMO-LUMO energy calculations. []
  • Relevance: Though not containing 1H-benzimidazol-1-amine directly, this compound further exemplifies the use of benzimidazole as a core structure in medicinal chemistry. Exploring its properties and potential applications emphasizes the broader interest in this chemical class, including derivatives like 1H-benzimidazol-1-amine. []

3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols and their Acyl Derivatives

  • Compound Description: This series of compounds are designed as intracellular protein kinase CK2 inhibitors with proapoptotic properties, showing potential as anticancer agents. [] Modifications with methyl groups were found to influence their cytotoxicity and intracellular CK2 inhibition. []
  • Relevance: These compounds exemplify the functionalization of the benzimidazole core for targeted biological activity. While not directly related to 1H-benzimidazol-1-amine, the presence of a substituted benzimidazole moiety highlights the importance of this scaffold in developing kinase inhibitors and potential anticancer therapies. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

  • Compound Description: This compound (D2AAK4) is a multi-target ligand of aminergic G protein-coupled receptors (GPCRs) identified as a potential antipsychotic drug candidate. [] It interacts with aminergic GPCRs, exhibiting an atypical antipsychotic profile with low off-target affinity. []
  • Relevance: This compound, although structurally distinct from 1H-benzimidazol-1-amine, contains a 2-oxo-2,3-dihydro-1H-benzimidazol-1-yl group linked to a complex scaffold. Its identification as a potential antipsychotic emphasizes the diverse pharmacological potential of molecules incorporating the benzimidazole core, further supporting the research interest in 1H-benzimidazol-1-amine and its derivatives. []

3,5-di(1H-benzimidazol-1-yl)pyridine (L)

  • Compound Description: This compound acts as a ligand (L) in a Cu(II) metal-organic framework (MOF). [] The resulting complex exhibits luminescence and photocatalytic activity. []
  • Relevance: While not directly containing the 1H-benzimidazol-1-amine structure, this ligand showcases the utility of incorporating multiple benzimidazole moieties for specific applications. Its role in creating a luminescent and photocatalytically active MOF highlights the versatility of benzimidazole-containing compounds and their potential in material science, expanding beyond purely medicinal chemistry applications. []

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine

  • Compound Description: This compound (compound 8) shows antileishmanial activity against Leishmania mexicana. [] It inhibits the activity of recombinant L. mexicana arginase and induces several ultrastructural changes in the parasite. []
  • Relevance: This compound, while not 1H-benzimidazol-1-amine itself, emphasizes the potential of substituted benzimidazoles as antiparasitic agents. It demonstrates that structural modifications on the benzimidazole core can lead to potent activities against specific parasites, encouraging further investigation into similar compounds, including 1H-benzimidazol-1-amine and its derivatives. []

N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine Derivatives (6a-f)

  • Compound Description: This group of bis-benzimidazole derivatives were synthesized and evaluated for their antibacterial activity. [] They were designed based on the known antimicrobial properties of benzimidazole derivatives. []
  • Relevance: This set of compounds highlights the strategy of incorporating the benzimidazole motif multiple times within a molecule for potential synergistic effects. Although not containing 1H-benzimidazol-1-amine directly, their design rationale and promising antimicrobial activity further support the research interest in exploring diverse benzimidazole-containing compounds for therapeutic applications. []

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

  • Compound Description: This compound is a complex indole derivative that incorporates a 2-oxo-2,3-dihydro-1H-benzimidazol-1-yl group. [] It shows high cytotoxic potential against five leukemia cell lines, indicating its potential as an anticancer agent. []
  • Relevance: This compound further emphasizes the importance of the benzimidazole core in medicinal chemistry, even when incorporated into more complex structures. Although structurally different from 1H-benzimidazol-1-amine, its potent anticancer activity highlights the diverse pharmacological applications possible with benzimidazole derivatives. []

N’-(1H-benzimidazol-1-ylmethyl) Pyridine-4-Carbohydrazide (BI)

  • Compound Description: This compound (BI) is a Mannich base ligand that forms complexes with Co(II), Ni(II), and Cu(II) ions. [] These complexes exhibit antioxidant and antimicrobial activities and have been studied for their potential applications in medicinal chemistry. []
  • Relevance: This ligand, while not directly containing the 1H-benzimidazol-1-amine structure, features a 1H-benzimidazol-1-ylmethyl group linked to a pyridine ring. Its use in synthesizing metal complexes with biological activities further demonstrates the versatility of benzimidazole derivatives and their potential as building blocks for various applications. []

2-(2-methyl-1H-benzimidazol-1-yl)acetate

  • Compound Description: This compound acts as a bridging ligand in two polymorphic cadmium coordination polymers. [] These polymers form one- and two-dimensional structures depending on the synthesis conditions. []
  • Relevance: This compound, though not containing the 1H-benzimidazol-1-amine core directly, illustrates the utility of benzimidazole derivatives in coordination chemistry. Its ability to bridge metal centers highlights its potential in constructing novel materials with unique properties, expanding the scope of benzimidazole-based research beyond traditional medicinal chemistry applications. []

1,4-bis(1H-benzimidazol-1-ylmethyl)benzene

  • Compound Description: This compound forms a two-dimensional layer structure with water molecules through hydrogen bonds and π-π interactions. []
  • Relevance: While not directly related to 1H-benzimidazol-1-amine, this compound highlights the structural features of benzimidazole derivatives that contribute to supramolecular assembly. Its ability to form well-defined structures through non-covalent interactions demonstrates the potential of these compounds in crystal engineering and material science. []

5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitriles

  • Compound Description: This series of compounds are potent and selective inhibitors of IKK-epsilon kinase. [] They represent a novel class of inhibitors with potential therapeutic applications. []
  • Relevance: While not identical to 1H-benzimidazol-1-amine, these compounds exemplify the use of substituted benzimidazoles in developing potent and selective kinase inhibitors. Their discovery highlights the ongoing interest in exploring the therapeutic potential of benzimidazole-containing compounds, including derivatives like 1H-benzimidazol-1-amine. []

2-[(1H-Benzimidazol-1-yl)methyl]phenol

  • Compound Description: This compound forms a benzene hemisolvate in the solid state, stabilized by O—H⋯N hydrogen bonds. [] It also acts as a bridging ligand in a one-dimensional silver(I) coordination polymer. []
  • Relevance: Although not directly containing the 1H-benzimidazol-1-amine structure, this compound showcases the versatility of benzimidazole derivatives in forming various supramolecular architectures. Its ability to form both solvates and coordination polymers highlights the potential of benzimidazole-containing molecules for crystal engineering and material science. [, ]

2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives

  • Compound Description: These compounds were synthesized under phase-transfer catalysis conditions and evaluated for their antimicrobial activity. [] They exhibit profound antimicrobial activity against both gram-negative and gram-positive bacteria. []
  • Relevance: While not identical to 1H-benzimidazol-1-amine, these compounds demonstrate the potential of incorporating benzimidazole into more complex heterocyclic systems to achieve desired biological activities. Their potent antimicrobial properties further emphasize the importance of benzimidazole derivatives in medicinal chemistry research. []

1-(2-(1H-benzimidazol-1-yl)acetyl)-2,6-diarylpiperidin-4-ones (21-30)

  • Compound Description: This series of compounds were synthesized and their structural and conformational properties were analyzed using NMR and X-ray crystallography. [] Some compounds within this series exhibited antimicrobial activity. []
  • Relevance: These compounds highlight the structural diversity possible with benzimidazole-containing molecules. Although not directly related to 1H-benzimidazol-1-amine, their synthesis and characterization contribute to a better understanding of the conformational preferences and potential applications of benzimidazole derivatives. []

4-[(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)alkoxycarbonyl]-1-(diphenylmethyl)piperazines (2)

  • Compound Description: This series of compounds are potential histamine-H1 antagonists structurally related to oxatomide. [] They were synthesized through a phase-transfer catalyzed monoalkoxycarbonylation reaction. []
  • Relevance: Though not containing 1H-benzimidazol-1-amine directly, these compounds demonstrate the potential of incorporating the benzimidazole core into structures targeting the histamine H1 receptor. Their development as potential antihistamines underscores the versatility of benzimidazole derivatives in medicinal chemistry, particularly in targeting diverse therapeutic areas. []

2-(1H-Benzimidazol-1-ylmethyl)-4-substituted 1-Hydroxyaryl Derivatives (7a-e)

  • Compound Description: This series of Mannich bases were synthesized through a solvent-free, two-component Mannich-type reaction. [] Their formation involves an o-quinone methide intermediate and they can be thermally decomposed into 1H-benzimidazole and ortho-methylated phenols. []
  • Relevance: While not directly containing 1H-benzimidazol-1-amine, this series highlights the reactivity of the benzimidazole core and its involvement in various chemical transformations. Their synthesis and subsequent decomposition showcase the dynamic nature of benzimidazole derivatives and their potential as intermediates in organic synthesis. []

1-[(1H-benzimidazol-1-yl)methyl]-1H-imidazole

  • Compound Description: This compound acts as a ligand in a nickel(II) complex with 3,5-dicarboxybenzoate anions. [] The complex exhibits a three-dimensional structure stabilized by hydrogen bonding interactions. []
  • Relevance: While not identical to 1H-benzimidazol-1-amine, this compound showcases the utility of benzimidazole derivatives in coordinating metal ions. Its incorporation into a nickel(II) complex highlights the potential of these compounds in designing new materials with tailored properties, expanding their applications beyond traditional medicinal chemistry. []

9,10-bis(1H-benzimidazol-1-ylmethyl)anthracene (L)

  • Compound Description: This compound (L) acts as a bridging ligand in a one-dimensional silver(I) coordination polymer. [] The polymer exhibits weak Ag···O and Ag···π interactions, contributing to its supramolecular architecture. []
  • Relevance: Although not directly containing the 1H-benzimidazol-1-amine structure, this compound illustrates the use of benzimidazole derivatives in building metal-organic frameworks. Its ability to bridge silver(I) ions and form a one-dimensional polymer highlights the potential of these compounds in material science and supramolecular chemistry. []

1,4-bis(1H-benzimidazol-1-yl)benzene (bzb)

  • Compound Description: This compound (bzb) acts as a bridging ligand in one-dimensional coordination polymers with cobalt(II) [] and nickel(II) [] ions. These polymers exhibit chain structures stabilized by hydrogen bonding interactions. [, ]
  • Relevance: While not directly containing the 1H-benzimidazol-1-amine structure, this compound demonstrates the utility of benzimidazole derivatives in coordinating metal ions and forming extended structures. Its ability to bridge cobalt(II) and nickel(II) ions highlights its potential as a building block for metal-organic frameworks and other supramolecular assemblies. [, ]

Properties

CAS Number

6299-92-9

Product Name

1H-benzimidazol-1-amine

IUPAC Name

benzimidazol-1-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2

InChI Key

HXYXDTAROKJMBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.